2-aminobenzaldehyde CAS number and properties
2-aminobenzaldehyde CAS number and properties
An In-depth Technical Guide to 2-Aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-aminobenzaldehyde (CAS Number: 529-23-7), a pivotal intermediate in organic synthesis. It details its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its role in pharmaceutical and materials science research.
Core Chemical Identity and Properties
2-Aminobenzaldehyde, also known as anthranilaldehyde or 2-formylaniline, is an aromatic organic compound featuring both an amine and an aldehyde functional group attached to a benzene ring at ortho positions.[1][2] This unique structure imparts significant reactivity, making it a versatile precursor for a wide array of heterocyclic compounds.[3]
Physicochemical Properties
The quantitative properties of 2-aminobenzaldehyde are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 529-23-7 | [1][2][4] |
| Molecular Formula | C₇H₇NO | [2][4][5] |
| Molecular Weight | 121.14 g/mol | [1][2][4] |
| Appearance | Yellow solid or oil; white to yellow crystalline powder | [1][5][6] |
| Melting Point | 32–42 °C (90–107 °F; 305–315 K) | [1][6] |
| Boiling Point | 80-85 °C @ 0.27 kPa | [6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6][7][8] |
| Solubility | Good solubility in water; Soluble in ethanol, ether, chloroform, benzene | [1][5][6] |
| Purity | ≥96-98% (Commercially available) | [2][4] |
Stability and Storage
2-Aminobenzaldehyde is known to be unstable as it can readily self-condense or polymerize, especially at room temperature.[1][6][7][8] It is also incompatible with strong oxidizing agents and strong bases.[6][7][8] For long-term storage, it is recommended to keep the compound at -20°C under an inert atmosphere, such as nitrogen, and protected from light.[4][6][7][9]
Synthesis and Experimental Protocols
The synthesis of 2-aminobenzaldehyde is most commonly achieved through the reduction of 2-nitrobenzaldehyde. Due to the product's instability, rapid isolation, often via steam distillation, is crucial to prevent polymerization.[7][10]
Synthesis via Reduction of 2-Nitrobenzaldehyde
This is the most prevalent method for preparing 2-aminobenzaldehyde.[1][10][11]
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Method 1: Reduction with Iron(II) Sulfate and Ammonia [7][10][12]
-
Protocol:
-
Add ferrous sulfate heptahydrate, a small amount of concentrated hydrochloric acid, water, and 2-nitrobenzaldehyde to a reactor.
-
Stir and heat the mixture to 90°C.
-
Add concentrated ammonia water in batches.
-
Upon completion of the addition, immediately begin steam distillation to isolate the 2-aminobenzaldehyde as it forms.
-
Saturate the distillate with sodium chloride, cool, and filter to obtain the product.[12]
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-
-
Method 2: Reduction with Iron Powder and Acid [12]
-
Protocol:
-
In a three-necked flask, dissolve 1.5 g of 2-nitrobenzaldehyde in a mixture of 34 mL of anhydrous ethanol, 34 mL of acetic acid, and 17 mL of distilled water.
-
Slowly heat the mixture with stirring to 50°C.
-
Once dissolved, add 3.9 g of reduced iron powder and 3-4 drops of concentrated HCl.
-
Heat the reaction to reflux and maintain for 40 minutes.
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After stopping the reaction, filter the mixture and wash the residue with 10 mL of water.
-
Combine the filtrates and extract with dichloromethane (3 x 15 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (3 x 15 mL) and distilled water (2 x 10 mL).
-
Dry the organic layer with anhydrous sodium sulfate to yield the product as a yellow oil.[12]
-
-
Synthesis via Oxidation of 2-Aminobenzyl Alcohol[15]
-
Protocol:
-
Oxidize 2 g of 2-aminobenzyl alcohol with 2.7 g of activated manganese dioxide in chloroform.
-
Allow the reaction to proceed for 20 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica using ethyl acetate as the eluent to yield 2-aminobenzaldehyde as a dark-red oil.[13]
-
One-Step Synthesis from o-Nitrotoluene[16]
-
Protocol:
-
In a three-necked flask, combine 15.8 g of sodium polysulfide (Na₂Sₓ, where x = 3.5) and 50 mL of isopropanol.
-
Quickly add 13.7 g of o-nitrotoluene to the flask.
-
Increase the temperature to 75°C while stirring and maintain for 2 hours.
-
Post-reaction, use steam distillation for product isolation. This method is noted for its high yield (up to 97.9%) and environmental benefits by reducing steps and solvent usage.[14]
-
Caption: Key synthetic routes to 2-aminobenzaldehyde.
Chemical Reactivity and Applications in Drug Development
The dual functionality of 2-aminobenzaldehyde makes it a valuable synthon for constructing complex molecular frameworks, particularly heterocyclic systems that form the core of many pharmaceutical agents.
Key Reactions
-
Friedländer Synthesis: This is a classic and widely used reaction where 2-aminobenzaldehyde condenses with a compound containing an active methylene group (e.g., a ketone) to form quinolines.[1] Quinolines are a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities.[15]
-
Condensation Reactions: Due to its instability, 2-aminobenzaldehyde can undergo self-condensation, especially in the presence of metal ions like nickel, to form trimeric and tetrameric macrocyclic ligands.[1]
-
Rhodium-Catalyzed Hydroacylation: It serves as a versatile substrate in rhodium-catalyzed alkyne hydroacylation reactions.[7][16]
-
Cascade Reactions: The compound is used in silver-catalyzed aniline-mediated cascade hydroamination/cycloaddition reactions.[7][16]
Applications in Synthesis
2-Aminobenzaldehyde is a crucial intermediate in the production of:
-
Pharmaceuticals: It is a key starting material for synthesizing quinoline derivatives with potential antiviral, anti-inflammatory, and anticancer properties.[7][15][16] For example, it is used in the synthesis of Ambroxol, a well-established expectorant drug.[12] Analogs of 2-aminobenzaldehyde have also been developed as dual inhibitors of neutrophil elastase and proteinase 3 for treating inflammatory diseases.[17]
-
Dyes and Pigments: It is an important intermediate for certain dyes.[6]
-
Materials Science: The compound is used to prepare electroluminescent materials for Organic Light Emitting Diodes (OLEDs).[7][15][16]
Caption: Core reactivity and application workflow.
Safety and Handling
2-Aminobenzaldehyde is classified as a hazardous chemical.[18][19]
Hazard Identification
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[18]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[18]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[6]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation occurs. A dust mask (type N95) is recommended.[18]
-
-
First Aid Measures:
-
Inhalation: Move victim to fresh air. Seek medical attention if symptoms persist.[18]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[18]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[18]
-
References
- 1. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS 529-23-7: 2-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. 2-Aminobenzaldehyde | 529-23-7 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 2-Aminobenzaldehyde | 529-23-7 | FA71614 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. ojs.wiserpub.com [ojs.wiserpub.com]
- 12. Page loading... [guidechem.com]
- 13. prepchem.com [prepchem.com]
- 14. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]
- 15. 2-Aminobenzaldehyde | 529-23-7 | Benchchem [benchchem.com]
- 16. 2-Aminobenzaldehyde CAS#: 529-23-7 [m.chemicalbook.com]
- 17. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. 2-Aminobenzaldehyde | C7H7NO | CID 68255 - PubChem [pubchem.ncbi.nlm.nih.gov]
